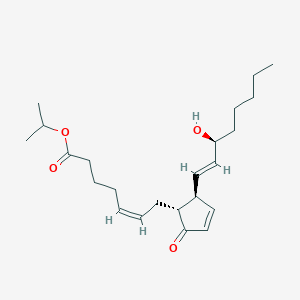
Prostaglandin A2 isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イリレンは、ティアプロストとしても知られており、プロスタグランジンF2αの合成類似体です。主に家畜の発情同期を助ける黄体溶解作用のために、獣医学で使用されます。 この化合物は、C20H28O6Sの分子式と396.5 g/molの分子量を持っています .
準備方法
合成経路と反応条件
イリレンの合成は、適切なシクロペンタン誘導体から開始するいくつかのステップを伴います反応条件には、通常、目的の生成物の形成を促進するために、特定の触媒とともに、強酸または強塩基の使用が含まれます .
工業生産方法
イリレンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、多くの場合、連続フロー反応器とクロマトグラフィーや結晶化などの高度な精製技術を伴います .
化学反応解析
反応の種類
イリレンは、次のようないくつかの種類の化学反応を起こします。
酸化: イリレンは、酸化されて様々な酸化誘導体を形成することができます。
還元: 還元反応は、イリレンを還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、イリレンの酸化誘導体、還元形、置換類似体があります .
科学研究への応用
イリレンは、次のようないくつかの科学研究への応用があります。
化学: プロスタグランジン類似体の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 生殖保健における潜在的な治療用途について検討されています。
化学反応の分析
Types of Reactions
Iliren undergoes several types of chemical reactions, including:
Oxidation: Iliren can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Iliren into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Iliren molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogues of Iliren .
科学的研究の応用
Ocular Applications
2.1. Treatment of Glaucoma
PGA2-IE has been studied extensively for its effectiveness in lowering intraocular pressure (IOP), making it a candidate for glaucoma treatments. Research indicates that PGA2-IE acts on the uveoscleral pathway, enhancing aqueous humor outflow and thereby reducing IOP .
- Case Study: Feline Model
In a study involving feline eyes, PGA2-IE was reported to be the most potent hypotensive agent among tested eicosanoids, significantly reducing IOP compared to other compounds .
2.2. Mechanism of Action
The mechanism by which PGA2-IE lowers IOP involves binding to specific prostaglandin receptors in the ciliary muscle, particularly the EP2 receptor subtype. This binding induces relaxation of the ciliary muscle, facilitating increased uveoscleral outflow .
Comparison with Other Prostaglandin Derivatives
To understand the relative efficacy of PGA2-IE, it is useful to compare it with other prostaglandin derivatives used in ocular therapies:
| Compound | Potency (IOP Reduction) | Mechanism of Action | Clinical Use |
|---|---|---|---|
| Prostaglandin A2 IE | High | EP2 receptor agonist | Glaucoma treatment |
| Latanoprost | Moderate | FP receptor agonist | Glaucoma treatment |
| Bimatoprost | High | FP receptor agonist | Glaucoma treatment |
Anti-inflammatory Applications
Beyond ocular applications, PGA2-IE has potential roles in managing inflammatory conditions due to its eicosanoid properties. Prostaglandins are known mediators of inflammation, and their derivatives can modulate inflammatory responses.
4.1. Research Findings
Studies have shown that prostaglandins can influence various immune responses and may be leveraged to develop new anti-inflammatory therapies . However, specific investigations into PGA2-IE's direct effects on inflammation are still limited and warrant further exploration.
Future Directions and Research Needs
While existing studies highlight the efficacy of PGA2-IE in lowering IOP and its potential anti-inflammatory effects, more extensive clinical trials are necessary to fully understand its therapeutic profile and safety in human subjects. Research should focus on:
- Long-term efficacy and safety profiles in glaucoma patients.
- Comparative studies against established treatments like latanoprost.
- Exploration of potential anti-inflammatory applications beyond glaucoma.
作用機序
イリレンは、天然のプロスタグランジンF2αの作用を模倣することでその効果を発揮します。標的細胞の表面にあるプロスタグランジン受容体に結合し、細胞内シグナル伝達経路の活性化につながります。 これは、黄体の退縮と家畜の発情の同期をもたらします .
類似化合物との比較
類似化合物
クロプロステノール: 同様の目的で使用される別のプロスタグランジン類似体です。
ジノプロスト: 獣医学で使用される天然のプロスタグランジンF2αです。
フルプロステノール: 同様の用途を持つ合成プロスタグランジン類似体
イリレンの独自性
イリレンは、特定の化学構造のためにユニークであり、これはイリレンに独自の薬物動態的および薬力学的特性を与えています。 プロスタグランジン受容体に対する高い効力と選択性により、発情同期に特に効果的です .
特性
CAS番号 |
114084-85-4 |
|---|---|
分子式 |
C23H36O4 |
分子量 |
376.5 g/mol |
IUPAC名 |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1 |
InChIキー |
MYNMJEGQTXQGKQ-RXMNKVFOSA-N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O |
正規SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O |
同義語 |
PGA2 isopropyl ester prostaglandin A2 isopropyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















